N'-(3,4-dihydroxybenzylidene)-4-hydroxybutanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3,4-dihydroxybenzylidene)-4-hydroxybutanehydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen atom bonded to a hydrogen atom or an organic group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-dihydroxybenzylidene)-4-hydroxybutanehydrazide typically involves the condensation reaction between 3,4-dihydroxybenzaldehyde and 4-hydroxybutanehydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-dihydroxybenzylidene)-4-hydroxybutanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert the hydrazone group back to the corresponding hydrazide.
Substitution: The hydroxyl groups on the benzene ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can regenerate the hydrazide. Substitution reactions can produce a variety of derivatives with different functional groups attached to the benzene ring.
Scientific Research Applications
N’-(3,4-dihydroxybenzylidene)-4-hydroxybutanehydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Medicine: Research has explored its potential as an anti-inflammatory and antimicrobial agent.
Mechanism of Action
The mechanism of action of N’-(3,4-dihydroxybenzylidene)-4-hydroxybutanehydrazide involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, leading to changes in their structure and function. For example, it can bind to DNA and proteins, affecting their activity and stability. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- N’-(3,4-dihydroxybenzylidene)-4-hydroxybenzohydrazide
- N’-(3,4-dihydroxybenzylidene)-4-nitrobenzohydrazide
- N’-(3,4-dihydroxybenzylidene)-thiosemicarbazone
Uniqueness
N’-(3,4-dihydroxybenzylidene)-4-hydroxybutanehydrazide is unique due to its specific structure, which includes both hydroxyl and hydrazone functional groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets.
Properties
Molecular Formula |
C11H14N2O4 |
---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
N-[(3,4-dihydroxyphenyl)methylideneamino]-4-hydroxybutanamide |
InChI |
InChI=1S/C11H14N2O4/c14-5-1-2-11(17)13-12-7-8-3-4-9(15)10(16)6-8/h3-4,6-7,14-16H,1-2,5H2,(H,13,17) |
InChI Key |
CLFWTPYZQXDXRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=NNC(=O)CCCO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.